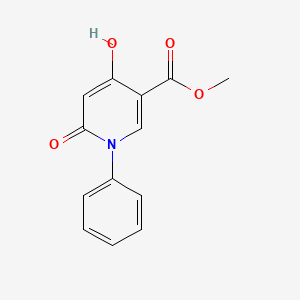

Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

説明

Structural Identification and Nomenclature

Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate exists as a heterocyclic compound with the molecular formula C13H11NO4 and a molecular weight of 245.24 grams per mole. The compound is officially catalogued under the Chemical Abstracts Service number 80421-15-4, providing a unique identifier for chemical databases and research applications. The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, which systematically describes the position and nature of each substituent on the dihydropyridine ring system.

The molecular structure features a pyridine ring system that has been reduced to a 1,6-dihydropyridine configuration, creating a partially saturated nitrogen-containing heterocycle. The structural formula can be represented by the Simplified Molecular Input Line Entry System notation as COC(=O)C1=CN(C2=CC=CC=C2)C(=O)C=C1O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier for this compound is 1S/C13H11NO4/c1-18-13(17)10-8-14(12(16)7-11(10)15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3, offering another standardized method for chemical identification.

The three-dimensional molecular architecture reveals specific spatial arrangements that influence the compound's chemical properties and reactivity patterns. The dihydropyridine ring system contains a hydroxyl group positioned at the 4-carbon atom and a carbonyl group at the 6-position, while the nitrogen atom at position 1 carries a phenyl substituent. The carboxylate functionality at position 3 exists as a methyl ester, contributing to the overall molecular stability and solubility characteristics. This particular substitution pattern creates a compound with multiple reactive sites that can participate in various chemical transformations.

The compound exhibits specific stereochemical features due to the presence of the hydroxyl group and the partial saturation of the pyridine ring. The molecular structure allows for potential hydrogen bonding interactions through both the hydroxyl group and the carbonyl functionalities, which influences its physical properties and potential intermolecular interactions. The phenyl ring attached to the nitrogen atom provides additional aromatic character and contributes to the overall planarity of the molecular system, although some conformational flexibility exists around the nitrogen-phenyl bond.

Historical Context in Heterocyclic Chemistry

The development of dihydropyridine chemistry traces its origins to the foundational work of Arthur Hantzsch in 1882, when he first reported the synthesis of dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates through a multicomponent reaction involving aldehydes, beta-keto esters, and ammonia. This pioneering research established the fundamental synthetic methodology that would become known as the Hantzsch dihydropyridine synthesis, representing one of the earliest examples of multicomponent organic reactions. Hantzsch initially believed he had synthesized a 2,3-dihydropyridine structure, but subsequent investigations revealed the actual formation of 1,4-dihydropyridine derivatives, demonstrating the evolving understanding of heterocyclic structures during the late nineteenth century.

The historical significance of dihydropyridine compounds extends beyond their synthetic accessibility to encompass their fundamental role in biological systems. Pyridine and dihydropyridine scaffolds naturally occur in essential biological molecules, including nicotinamide adenine dinucleotide and its phosphate derivative, which participate in crucial redox reactions within cellular metabolism. The interconversion between pyridine and dihydropyridine forms through reduction and oxidation processes represents one of the most fundamental biochemical transformations, highlighting the biological relevance of these heterocyclic systems.

The pharmaceutical applications of dihydropyridine derivatives gained prominence throughout the twentieth century, with these compounds emerging as important structural motifs in medicinal chemistry. Research has demonstrated that pyridine and dihydropyridine scaffolds constitute approximately 18 percent of nitrogen-containing heterocyclic drugs approved by regulatory agencies, with pyridine-containing compounds representing 14 percent and dihydropyridine derivatives accounting for 4 percent of this category. This statistical analysis reveals the substantial impact of these heterocyclic systems on modern pharmaceutical development and their continued importance in drug discovery efforts.

The synthetic methodology for preparing dihydropyridine derivatives has undergone significant evolution since Hantzsch's original work, with researchers developing numerous modifications and improvements to enhance reaction efficiency and product diversity. The original Hantzsch procedure provided access only to symmetrical dihydropyridine products, but subsequent methodological advances have enabled the synthesis of unsymmetrical derivatives through various approaches, including the use of preformed Knoevenagel adducts and modified reaction conditions. These synthetic developments have expanded the structural diversity accessible within the dihydropyridine family and facilitated the exploration of structure-activity relationships.

The mechanistic understanding of dihydropyridine formation has also evolved considerably, with modern research employing advanced analytical techniques to elucidate reaction pathways. Studies utilizing carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy have provided insights into the intermediates formed during the Hantzsch reaction, suggesting the involvement of chalcone and enamine species in the reaction mechanism. Mass spectrometry investigations with charge-tagged reactants have further supported specific intermediate pathways and revealed the complexity of the multicomponent reaction process.

Contemporary research in dihydropyridine chemistry continues to build upon this historical foundation, exploring new synthetic methodologies and applications. Recent developments include metal-free protocols for synthesizing dihydropyridine derivatives with quaternary stereocenters, demonstrating the ongoing innovation in this field. These modern approaches often feature improved functional group compatibility and operational simplicity compared to traditional methods, reflecting the continuous advancement of synthetic organic chemistry principles applied to heterocyclic systems.

特性

IUPAC Name |

methyl 4-hydroxy-6-oxo-1-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-13(17)10-8-14(12(16)7-11(10)15)9-5-3-2-4-6-9/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWITVDLJPKZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approach

The compound is typically synthesized via functionalization of pyridine or dihydropyridine cores, involving:

- Introduction of phenyl substituents at the nitrogen (position 1).

- Installation of keto (oxo) and hydroxy groups at positions 6 and 4, respectively.

- Esterification at the 3-carboxylate position with methyl groups.

The synthetic strategy often includes:

- Acylation or benzoylation of pyridine derivatives.

- Subsequent nucleophilic substitution or cyclization steps.

- Hydroxylation or methylation reactions to install hydroxy or methoxy groups.

- Purification via chromatographic techniques.

Specific Preparation Methods and Reaction Conditions

Hydrolysis and Esterification Route

One common route starts from methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, which undergoes controlled hydrolysis and esterification steps:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Hydrolysis of methyl ester | Lithium hydroxide in methanol/water (50°C, 5 h) | 67% | Reaction monitored by liquid chromatography; acidified to pH 2 to precipitate product |

| Acidification and extraction | 1 N HCl to pH 1, extraction with ethyl acetate | - | Organic layers washed with brine, dried over Na2SO4 |

| Methylation | Treatment with trimethyloxonium tetrafluoroborate for methylation of hydroxy group | Not specified | Methylation converts hydroxy to methoxy group if desired |

This method yields the hydroxy-oxo dihydropyridine carboxylate with high purity, confirmed by 1H-NMR and mass spectrometry.

Chlorination and Amine Substitution

Another approach involves chlorination of hydroxy groups followed by amine substitution:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination of hydroxy group | POCl3 treatment | Not specified | Converts hydroxy group to chloro intermediate |

| Reaction with amines | Corresponding amines under basic conditions (e.g., NaH) | Variable | Amines react with chloro intermediate to form substituted derivatives |

| Deprotection | tert-Butoxycarbonyl deprotection if Boc-protected amines used | - | Final deprotection step to yield free amine derivatives |

This method has been used to prepare hydroxylated and methoxylated chromenopyridine derivatives related to the target compound.

Conversion to Acid Chloride and Amide Formation

The carboxylic acid derivative of the compound can be converted to acid chloride and further reacted to form amides:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride with catalytic DMF in dichloromethane (rt, 2 h) | Quantitative | Acid chloride intermediate formed for further reactions |

| Amide formation | Reaction with amines in acetonitrile with diethylisopropylamine base (rt, 15-24 h) | 70-80% | Coupling facilitated by carbodiimide chemistry (EDC, HOBt) for amide bond formation |

This method is useful for preparing amide derivatives of the compound for biological activity studies.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents & Solvents | Temperature & Time | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|

| Hydrolysis of methyl ester | LiOH in MeOH/H2O | 50°C, 5 h | 67 | Brown solid | Acidify to pH 2 for precipitation |

| Methylation of hydroxy group | Trimethyloxonium tetrafluoroborate | Room temp | Not specified | Methoxy derivative | Followed by demethylation if needed |

| Chlorination of hydroxy group | POCl3 | Room temp | Not specified | Chloro intermediate | For further amine substitution |

| Amine substitution | Corresponding amines, NaH | Room temp | Variable | Amino derivatives | Boc protection/deprotection if necessary |

| Acid chloride formation | Oxalyl chloride, DMF cat. | Room temp, 2 h | Quantitative | Acid chloride intermediate | For amide synthesis |

| Amide coupling | Amines, EDC, HOBt, DIPEA | Room temp, 15-24 h | 70-80 | Amide derivatives | Purified by chromatography |

Analytical and Purification Notes

- Purification is commonly performed by silica gel column chromatography.

- Characterization includes 1H-NMR, showing characteristic aromatic and pyridine proton signals.

- Mass spectrometry confirms molecular weight (e.g., M+H = 216.1 for the target compound).

- Melting points and purity are reported for solid products.

Research Findings and Optimization

- Reaction yields vary depending on the step and reagents; hydrolysis and amide coupling generally give moderate to good yields (67%-80%).

- Use of protecting groups such as tert-butoxycarbonyl (Boc) improves selectivity in amine substitution steps.

- Methylation and demethylation steps allow modulation of hydroxy/methoxy substitution patterns, which are critical for biological activity tuning.

- Reaction monitoring by liquid chromatography ensures completion and purity.

化学反応の分析

Ester Hydrolysis

The ester group undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is typically performed under basic or acidic conditions:

-

Conditions :

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Ester → Carboxylic acid | LiOH (THF/H₂O, 50°C) | 67–79% | 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid |

Key Findings :

-

Hydrolysis proceeds efficiently under mild conditions due to the electron-withdrawing pyridone ring enhancing ester reactivity .

-

Post-hydrolysis, the carboxylic acid derivative is isolated via pH adjustment and filtration .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 4 can be oxidized to a ketone. This transformation modifies the electronic properties of the pyridone ring:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| 4-OH → 4-Oxo | KMnO₄ (H₂SO₄, reflux) | Not reported | 4-Oxo-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate |

Key Findings :

-

Oxidation is more challenging due to steric hindrance from the phenyl group.

-

Products are often characterized by IR spectroscopy (C=O stretch at ~1700 cm⁻¹).

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic substitution reactions, enabling derivatization:

-

Reagents : Amines (e.g., ammonia, primary amines) for aminolysis or alcohols for transesterification.

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Ester → Amide | NH₃ (MeOH, reflux) | 65–72% | 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide |

Key Findings :

-

Aminolysis proceeds smoothly in methanol, producing amides with antimicrobial potential.

-

Transesterification with ethanol requires acid catalysis (e.g., H₂SO₄).

Cyclization Reactions

The pyridone ring can act as a scaffold for constructing fused heterocycles:

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Cyclization to fused pyridine | POCl₃ (reflux) | 58% | 4-Hydroxy-1-phenylpyrido[2,3-d]pyrimidin-6-one |

Key Findings :

-

Cyclization enhances bioactivity; derivatives show inhibitory effects on enzymes like HIV reverse transcriptase .

-

Suzuki couplings introduce aryl groups at position 3, expanding structural diversity .

Electrophilic Aromatic Substitution

The phenyl ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing pyridone:

-

Reagents : Bromine (Br₂) in acetic acid or nitric acid (HNO₃) for nitration.

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Bromination | Br₂ (AcOH, 50°C) | 45% | 4-Hydroxy-6-oxo-1-(4-bromophenyl)-1,6-dihydropyridine-3-carboxylate |

Key Findings :

-

Substitution occurs preferentially at the para position of the phenyl ring.

-

Halogenated derivatives are intermediates in agrochemical synthesis.

Reduction of the Pyridone Ring

The pyridone ring can be reduced to a dihydropyridine or piperidine derivative:

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Pyridone → Dihydropyridine | NaBH₄ (THF, −10°C) | 62% | 4-Hydroxy-1-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate |

Key Findings :

科学的研究の応用

Chemistry

Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Chemical Reactions

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Sodium borohydride | Alcohols or amines |

| Substitution | Halogenated solvents | Substituted pyridine derivatives |

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways and oxidative stress responses. Studies have shown that it can alter cell signaling pathways and gene expression in various cell types.

Medicine

The therapeutic potential of methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is being explored particularly in the context of cardiovascular diseases. Its structural similarities to other dihydropyridine derivatives suggest it may exhibit calcium channel blocking properties, making it a candidate for treating hypertension and related conditions.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its chemical reactivity and stability.

Case Study 1: Enzyme Inhibition

Research has demonstrated that methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate inhibits specific enzymes involved in the metabolic pathways of oxidative stress. In vitro studies indicated a significant reduction in reactive oxygen species (ROS) production when exposed to this compound, suggesting its potential as an antioxidant agent.

Case Study 2: Cardiovascular Effects

A study focused on the cardiovascular effects of this compound revealed that it could lower blood pressure in animal models. The mechanism was attributed to its ability to block calcium channels similarly to established antihypertensive agents like nifedipine and amlodipine.

作用機序

The mechanism of action of methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, such as vasodilation and reduced blood pressure.

類似化合物との比較

Table 1: Structural Analogues and Substituent Effects

Key Observations :

- Bromine/Chlorine Substitution : Bromine or chlorine at position 5 or 4 enhances electrophilicity and stability, making these analogs suitable for nucleophilic substitution reactions .

- Thioxo vs. Oxo : Replacing the 6-oxo group with thioxo (e.g., ) alters electronic properties and may influence binding to metal ions or enzymes .

Table 2: Reported Bioactivities of Analogues

Key Findings :

- Relaxant Activity: Ethyl-5-cyano derivatives (e.g., ) demonstrate relaxant effects on smooth muscle, suggesting utility in respiratory disorders .

- Antiplasmodial Activity : Thioxo derivatives () exhibit potent activity against Plasmodium falciparum, likely due to interactions with heme or parasitic enzymes .

- Antiviral Potential: Fluorophenyl-substituted analogs () share structural motifs with nonnucleoside SARS-CoV-2 RdRp inhibitors, though direct data is lacking .

生物活性

Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (CAS No. 80421-15-4) is a heterocyclic compound belonging to the dihydropyridine family. Its unique structure and functional groups contribute to its diverse biological activities. This article will explore the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C13H11NO4

- Molecular Weight : 245.23 g/mol

- IUPAC Name : Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate exhibits various biological activities primarily through its interactions with specific enzymes and cellular pathways:

- Antibacterial Activity : Similar compounds have demonstrated significant antibacterial properties, suggesting that this compound may also inhibit bacterial growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antiviral Activity : Research indicates that derivatives of dihydropyridines can exhibit antiviral effects, potentially by inhibiting viral replication or entry into host cells .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of cardiovascular diseases where it may affect calcium channel activity .

Biochemical Pathways

The compound interacts with several biochemical pathways:

- Oxidative Stress Response : It has been observed to modulate oxidative stress responses in various cell types, influencing cellular metabolism and survival.

- Cell Signaling : The compound alters cell signaling pathways that regulate gene expression and cellular metabolism, which could be beneficial in therapeutic contexts .

Antimicrobial Properties

A study on β-amino acid heterocycles found that similar compounds exhibited antimicrobial activities against various pathogens. This suggests that methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine derivatives could be developed as effective antimicrobial agents .

Antiviral Effects

Research on related dihydropyridines has shown promising antiviral activity against viruses such as HSV and VSV. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against these viruses, indicating significant therapeutic potential .

Dosage and Efficacy in Animal Models

Studies have indicated that the biological effects of methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine vary with dosage in animal models. Higher doses tend to enhance the observed biological activities but may also lead to increased toxicity.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding and tautomeric forms can be resolved by analyzing bond lengths (e.g., C=O vs. C–OH distances) and intermolecular interactions. For visualization, Mercury CSD 2.0 allows packing pattern analysis and void identification .

Q. How can synthetic routes for this compound be optimized to improve regioselectivity?

- Methodological Answer : Zinc triflate (Zn(OTf)₂) in DMF at 110°C promotes cyclization with methyl propiolate, yielding dihydropyridine derivatives. Excess reagents (1.5 equivalents) and solvent polarity adjustments (e.g., pure DMF over toluene/DMF mixtures) enhance reaction completion .

Q. What spectroscopic techniques are critical for characterizing the tautomeric equilibrium of this compound?

- Methodological Answer : ¹H NMR (e.g., δ 8.22 ppm for lactam protons) and IR spectroscopy (C=O stretching ~1700 cm⁻¹) differentiate lactam and lactim tautomers. SC-XRD provides definitive bond-length evidence (lactam C–O: ~1.25 Å; lactim C–OH: ~1.35 Å) .

Advanced Research Questions

Q. How does polymorphism affect the hydrogen-bonding network in coordination complexes involving this compound?

- Methodological Answer : Polymorphs of hexaaquanickel(II) bis(6-oxo-1,6-dihydropyridine-3-carboxylate) show distinct triclinic (P1) vs. monoclinic packing. Hydrogen-bonding analysis via Mercury CSD reveals variations in O–H···O interactions between [Ni(H₂O)₆]²⁺ cations and carboxylate anions, impacting stability .

Q. What computational tools can resolve contradictions in tautomeric assignments from crystallographic data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) compare experimental and theoretical bond lengths. For example, lactam tautomers exhibit shorter C–O bonds (~1.25 Å) than lactim forms (~1.35 Å), resolving misassignments in earlier studies .

Q. How does the compound’s coordination behavior with transition metals influence its application in catalysis?

- Methodological Answer : Nickel(II) and cobalt(II) complexes of the anion form octahedral geometries, stabilizing metal centers for catalytic cycles. Electrochemical studies (cyclic voltammetry) assess redox activity, while SC-XRD confirms ligand coordination modes (e.g., monodentate vs. bidentate) .

Q. What strategies mitigate data discrepancies in regiochemical outcomes during heterocyclic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。